N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride
Description
N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride is a halogenated aniline derivative featuring a cyclopropylmethyl group attached to the nitrogen atom of the aniline core and a fluorine substituent at the 3-position of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Structurally, the cyclopropylmethyl group introduces steric and electronic effects, while the fluorine atom influences electron distribution and bioavailability.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-fluoroaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-2-1-3-10(6-9)12-7-8-4-5-8;/h1-3,6,8,12H,4-5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQGPSAYXCRKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride typically involves the following steps:
N-alkylation: The starting material, 3-fluoroaniline, undergoes N-alkylation with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrochloride Formation: The resulting N-(cyclopropylmethyl)-3-fluoroaniline is then treated with hydrochloric acid to form the hydrochloride salt. This step is typically performed in an aqueous or alcoholic solution to facilitate the formation of the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemical Applications
Intermediate in Synthesis
N-(Cyclopropylmethyl)-3-fluoroaniline hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in a range of chemical reactions, including:
- Oxidation : The compound can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.
- Reduction : It can undergo reduction reactions with lithium aluminum hydride, yielding reduced amine derivatives.
- Substitution Reactions : The fluorine atom can be substituted with nucleophiles such as hydroxide ions or amines under suitable conditions.
Table 1: Common Reactions of this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones |
| Reduction | Lithium aluminum hydride | Reduced amine derivatives |
| Substitution | Sodium hydroxide | Substituted aniline derivatives |
Biological Applications
This compound has shown promise in biological research, particularly concerning its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness at concentrations ranging from 10 to 50 µg/mL, potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Case Study 1 : In a xenograft model involving A375 melanoma cells, treatment with the compound at 30 mg/kg resulted in over 90% tumor growth inhibition.
- Case Study 2 : Another study reported an 80.9% decrease in metastasis in a lung cancer model after two weeks of treatment.
Table 2: Summary of Biological Studies
| Study Type | Model | Treatment Dose | Result |
|---|---|---|---|
| Antimicrobial | Various pathogens | 10-50 µg/mL | Significant growth inhibition |
| Anticancer | A375 melanoma cells | 30 mg/kg | >90% tumor growth inhibition |
| Anticancer | Lung cancer model | Two weeks treatment | 80.9% decrease in metastasis |
Industrial Applications
In addition to its roles in research, this compound is utilized in developing new materials and chemical processes. Its distinct properties make it suitable for applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride and related compounds:
Key Observations:
Role of Cyclopropylmethyl Group :
- In naltrexone and nalfurafine, the cyclopropylmethyl group is critical for binding to opioid receptors . Its rigid, three-membered ring structure may enhance receptor affinity by restricting conformational flexibility.
- In the target compound, this group likely influences solubility and steric interactions in synthetic pathways .
Halogen Substituents: The 3-fluoro substituent in the target compound may improve metabolic stability compared to non-fluorinated analogs, as seen in fluoxetine’s trifluoromethyl group enhancing its half-life . In contrast, 3-chloro-N-phenyl-phthalimide () serves as a polymer precursor, where chlorine’s electronegativity aids in polymerization reactions .
Hydrochloride Salts :
- Hydrochloride salts (e.g., fluoxetine HCl, naltrexone HCl) are commonly used to improve aqueous solubility and oral bioavailability. The target compound’s salt form suggests similar practical advantages .
Pharmacological Potential: While direct data on the target compound’s bioactivity are absent, structurally related compounds (e.g., ’s azabicyclooctane derivative) demonstrate opioid receptor interactions, implying possible CNS applications .
Biological Activity
N-(Cyclopropylmethyl)-3-fluoroaniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropylmethyl group and a fluorine atom at the meta position on the aniline ring. This unique structure influences its chemical reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₀ClF N |
| Molecular Weight | 185.64 g/mol |
| Solubility | Soluble in water and organic solvents |
| Appearance | White to off-white crystalline solid |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, which can lead to significant changes in cellular processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate cell growth and survival, potentially leading to apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's effectiveness against bacteria and fungi makes it a candidate for further development as an antimicrobial agent.
- In Vitro Studies : Preliminary studies have shown significant inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, demonstrating promising results against various cancer cell lines.
- Case Study 1 : In a study involving A375 melanoma cells, treatment with the compound at 30 mg/kg resulted in over 90% tumor growth inhibition in xenograft models .
- Case Study 2 : Another study reported an 80.9% decrease in metastasis in a lung cancer model when treated with the compound for two weeks .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the cyclopropyl and fluorine groups can significantly affect its biological activity.
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl group variations | Altered binding affinity to targets |
| Positioning of fluorine | Influences reactivity and potency |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride, and how are they validated?
- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) and thin-layer chromatography (TLC) are critical for structural confirmation and purity assessment. HRMS provides precise molecular weight data (e.g., m/z 401.1098 observed for analogs in synthesis workflows), while TLC with specific solvent systems (e.g., PE/EtOAc 30:1, Rf = 0.33) ensures reaction progress monitoring . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for resolving regioselectivity in derivatives, particularly for distinguishing cyclopropylmethyl and fluorophenyl groups.
Q. How can researchers assess the purity of this compound, and what are common pitfalls?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is standard, but elemental analysis (C, H, N, Cl) is necessary to confirm stoichiometry of the hydrochloride salt. Discrepancies between HPLC and elemental data may arise from hygroscopicity or residual solvents, requiring lyophilization or Karl Fischer titration for resolution .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound to minimize byproducts like 94a, 94b, and 94c?
- Methodological Answer : Regioselectivity in alkylation reactions can be controlled using steric directing groups or temperature modulation. For example, lowering reaction temperatures to 0–5°C reduces electrophilic side reactions at the fluorophenyl ring. Catalytic amounts of Lewis acids (e.g., ZnCl₂) may enhance cyclopropylmethyl group attachment, as observed in analogous syntheses .
Q. How should researchers resolve contradictions in pharmacological data when testing receptor binding affinity?
- Methodological Answer : Competitive radioligand binding assays (e.g., using ³H-labeled opioid antagonists) require strict control of buffer ionic strength and pH to avoid false positives. For example, naltrindole (a δ-opioid antagonist) shows pH-dependent binding affinity, which may explain variability in studies on cyclopropylmethyl-containing analogs . Cross-validation with functional assays (e.g., cAMP inhibition) is recommended.
Q. What in vivo models are appropriate for studying neuropharmacological effects, and how are dose-response relationships established?
- Methodological Answer : Rodent discriminative stimulus models (e.g., PCP-induced hyperactivity in rats) are effective for assessing NMDA receptor modulation. Dose ranges should be calibrated using pharmacokinetic profiling (plasma half-life, brain penetration) via LC-MS/MS. For example, 3-fluoro-PCP hydrochloride showed ED₅₀ values of 0.5–1.2 mg/kg in analogous studies .
Q. How can computational methods predict metabolite formation and toxicity risks?
- Methodological Answer : Density Functional Theory (DFT) calculations predict oxidative metabolism sites (e.g., cyclopropyl ring opening or fluorophenyl hydroxylation). In vitro microsomal assays (human/rat liver S9 fractions) coupled with LC-HRMS can validate predictions. For instance, cyclopropylmethyl analogs often form reactive epoxide intermediates requiring glutathione trapping assays .
Data Contradiction Analysis
Q. How to address conflicting purity results between HPLC and melting point analysis?
- Methodological Answer : Melting point depression may indicate polymorphism or co-crystallization with impurities. Use Differential Scanning Calorimetry (DSC) to identify polymorphic forms and X-ray crystallography for structural clarity. If HPLC shows >98% purity but DSC reveals multiple endotherms, recrystallization in mixed solvents (e.g., EtOH/H₂O) is advised .
Q. Why do receptor binding assays yield inconsistent IC₅₀ values across labs?
- Methodological Answer : Variability often stems from differences in membrane preparation (e.g., detergent use, centrifugation speed) or ligand stability. Standardize protocols using reference compounds (e.g., naltrindole for δ-opioid receptors) and pre-incubate test compounds with protease inhibitors to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
